molecular formula C17H21N3O4S B6754837 N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide

N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6754837
M. Wt: 363.4 g/mol
InChI Key: UMZZTQDCZLYRCR-UHFFFAOYSA-N
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Description

N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and an oxazole ring

Properties

IUPAC Name

N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-16(24-12-18-13)17(21)19-15-7-9-20(10-8-15)25(22,23)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZZTQDCZLYRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzaldehyde with malononitrile and ammonium acetate to form a piperidine intermediate . This intermediate is then subjected to sulfonylation using benzylsulfonyl chloride under basic conditions to introduce the benzylsulfonyl group.

The next step involves the formation of the oxazole ring, which can be achieved through a cyclization reaction. The piperidine intermediate is reacted with an appropriate oxazole precursor, such as 4-methyl-1,3-oxazole-5-carboxylic acid, under dehydrating conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylsulfonylpiperidin-4-yl)-4-methyl-1,3-oxazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, benzylsulfonyl group, and oxazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

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